molecular formula C19H24N2O3S B7016866 (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone

(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone

Cat. No.: B7016866
M. Wt: 360.5 g/mol
InChI Key: FJEUFHPMJUQRJI-UHFFFAOYSA-N
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Description

(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which is then functionalized with a methoxymethyl group. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a thiophene ring, and a methanone group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-24-12-14-10-18(25-13-14)11-20-16-4-2-15(3-5-16)19(23)21-8-6-17(22)7-9-21/h2-5,10,13,17,20,22H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEUFHPMJUQRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)CNC2=CC=C(C=C2)C(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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